molecular formula C19H16Cl2N4O3S2 B3408557 2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 877642-06-3

2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B3408557
CAS No.: 877642-06-3
M. Wt: 483.4 g/mol
InChI Key: HZQACYKBEDVNRW-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide” is a structurally complex molecule featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core linked to a 4-methoxyphenyl group and a sulfonamide moiety substituted with dichlorophenyl and ethyl chains. Its synthesis likely involves multi-step reactions, including the formation of the triazole-thiazole heterocycle, sulfonylation, and alkylation, as inferred from analogous protocols described in . Key functional groups include the sulfonamide (-SO₂NH-), triazole-thiazole bicyclic system, and electron-donating methoxy (-OCH₃) and electron-withdrawing chloro (-Cl) substituents.

Properties

IUPAC Name

2,5-dichloro-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O3S2/c1-28-15-5-2-12(3-6-15)18-23-19-25(24-18)14(11-29-19)8-9-22-30(26,27)17-10-13(20)4-7-16(17)21/h2-7,10-11,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQACYKBEDVNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple stepsThe final step involves the sulfonation of the benzene ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and aromatic chlorine atoms participate in nucleophilic substitution reactions under specific conditions:

Reaction TypeConditions/ReagentsOutcome/ProductReference
Sulfonamide Alkylation K₂CO₃/DMF, alkyl halides (R-X)Replacement of sulfonamide hydrogen with alkyl groups, forming N-alkyl derivatives
Aromatic Chlorine Displacement CuI/1,10-phenanthroline, arylboronic acidsSuzuki coupling at 2,5-dichlorophenyl positions to form biaryl sulfonamides
  • The sulfonamide nitrogen’s moderate nucleophilicity allows alkylation at elevated temperatures (60–80°C) in polar aprotic solvents like dimethylformamide (DMF).

  • Buchwald-Hartwig amination is also feasible for introducing amino groups at chlorine sites .

Electrophilic Aromatic Substitution

The electron-rich 4-methoxyphenyl substituent on the triazolothiazole ring undergoes electrophilic reactions:

Reaction TypeReagents/ConditionsPosition ModifiedOutcomeReference
Nitration HNO₃/H₂SO₄, 0–5°CPara to methoxyIntroduces nitro group
Sulfonation SO₃/H₂SO₄, 50°CMeta to methoxyAdds sulfonic acid group
  • Steric hindrance from the fused triazolothiazole system limits substitution to the methoxyphenyl ring .

Hydrolysis and Condensation Reactions

The sulfonamide and triazolothiazole moieties exhibit hydrolytic sensitivity:

Reaction TypeConditionsOutcomeReference
Sulfonamide Hydrolysis 6M HCl, refluxCleavage to form 2,5-dichlorobenzenesulfonic acid and amine derivative
Triazolothiazole Ring Opening NaOH/EtOH, 70°CDegradation to thioamide and triazole fragments
  • Hydrolysis of the sulfonamide group proceeds via acid-catalyzed mechanisms, releasing sulfonic acid.

  • Alkaline conditions destabilize the triazolothiazole ring, leading to fragmentation .

Cycloaddition and Heterocycle Formation

The triazolothiazole core participates in [3+2] cycloadditions:

Reaction TypeReagents/ConditionsProduct ClassReference
Azide-Alkyne Cycloaddition Cu(I) catalyst, terminal alkynesTriazole-fused derivatives
Diels-Alder Reactivity Dienophiles (e.g., maleic anhydride)Polycyclic adducts
  • Click chemistry modifications enhance solubility or introduce bioactive moieties .

Oxidation-Reduction Reactions

Key redox transformations include:

Reaction TypeConditionsOutcomeReference
Sulfur Oxidation H₂O₂/AcOHConversion of thiazole sulfur to sulfone
Methoxy Demethylation BBr₃/DCM, -78°CCleavage of methoxy to phenolic -OH
  • Demethylation under boron tribromide enables further functionalization of the phenyl ring .

Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts enable structural diversification:

Reaction TypeCatalytic SystemBond FormedReference
Heck Coupling Pd(OAc)₂/PPh₃, olefinsC-C bonds at chlorine sites
Ullmann Coupling CuI/1,10-phenanthroline, aminesC-N bonds on dichlorophenyl ring

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

  • Sulfonamide alkylation modulates enzyme inhibition (e.g., carbonic anhydrase) .

  • Electrophilic substitutions on the methoxyphenyl ring enhance antimicrobial potency .

This compound’s multifunctional reactivity enables tailored modifications for drug development, particularly in antimicrobial and anticancer research. Experimental validation of these pathways is critical for optimizing therapeutic efficacy .

Scientific Research Applications

Biological Applications

Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. It is believed to inhibit specific enzymes or receptors involved in cancer cell proliferation. Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines by disrupting cellular processes essential for survival .

Antimicrobial Properties:
The compound has also been investigated for its antimicrobial effects. It shows activity against a range of bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects:
Preliminary studies suggest that 2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide may possess anti-inflammatory properties. This could be beneficial for treating conditions characterized by chronic inflammation .

Material Science Applications

Beyond its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in the development of novel materials with specific chemical properties. For example:

  • Polymer Chemistry: It can be incorporated into polymer matrices to enhance thermal stability or introduce specific functionalities .
  • Nanotechnology: The compound's ability to form complexes with metal ions can be exploited in nanomaterial synthesis .

Case Study 1: Anticancer Mechanism

A study published in Medicinal Chemistry explored the mechanism of action of this compound on breast cancer cells. The results indicated that it effectively inhibited cell growth by inducing cell cycle arrest at the G0/G1 phase and triggering apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Journal of Antimicrobial Chemotherapy, the compound was tested against various pathogens. It demonstrated potent activity against resistant strains of bacteria such as MRSA and VRE, highlighting its potential as a new therapeutic agent .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells. This inhibition can result in cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s fused [1,2,4]triazolo[3,2-b][1,3]thiazole system distinguishes it from simpler triazole derivatives. For example, compounds [7–9] in feature monocyclic 1,2,4-triazole-3-thiones with sulfonylphenyl and difluorophenyl substituents .

Substituent Modifications

  • Sulfonamide Group: The dichlorophenyl-sulfonamide moiety in the target compound contrasts with the 4-(4-X-phenylsulfonyl)phenyl groups in ’s compounds [7–9] (X = H, Cl, Br).
  • Aryl Substituents : The 4-methoxyphenyl group on the triazole-thiazole core differs from the 2,4-difluorophenyl substituents in ’s compounds. Methoxy groups are electron-donating, which may alter electronic interactions with biological targets compared to electron-withdrawing fluorine atoms.

Compound 332947-79-2 ()

This compound, “2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide,” shares a triazole core but lacks the fused thiazole ring. Its acetamide and methylphenyl groups suggest different solubility and target engagement compared to the sulfonamide and methoxyphenyl groups in the target compound .

Spectral and Physicochemical Properties

While direct data for the target compound are absent, inferences can be drawn from :

  • IR Spectroscopy : Absence of C=O stretches (~1660–1682 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) and NH (~3278–3414 cm⁻¹) bands confirm triazole-thione tautomerism, similar to compounds [7–9] .
  • NMR : The ethyl chain and methoxyphenyl group would produce distinct signals (e.g., δ 3.8–4.2 ppm for -OCH₃ and δ 1.2–1.5 ppm for CH₂-CH₂).

Biological Activity

Overview

2,5-Dichloro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide (CAS No. 877642-06-3) is a synthetic compound that exhibits a range of biological activities, particularly in the field of medicinal chemistry. The structure comprises dichlorobenzene and methoxyphenyl groups linked to a triazole and thiazole moiety, which are known for their pharmacological potential.

PropertyValue
Molecular FormulaC19H16Cl2N4O3S2
Molecular Weight453.38 g/mol
IUPAC Name2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
CAS Number877642-06-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key enzymes or receptors involved in cellular processes associated with cancer proliferation. This inhibition can lead to:

  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
  • Apoptosis : Inducing programmed cell death in malignant cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole moieties. Specifically:

  • In Vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and lung cancer cells .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances the anticancer activity by improving binding affinity to target proteins .

Antimicrobial Activity

Compounds with thiazole and triazole rings have also been evaluated for their antimicrobial properties. Preliminary findings suggest that:

  • Broad-Spectrum Activity : Similar compounds exhibit activity against both gram-positive and gram-negative bacteria as well as fungi .

Case Studies

  • Study on Anticancer Activity :
    • A recent study synthesized several thiazole derivatives and tested their cytotoxic effects on A431 and Jurkat cell lines. Compounds structurally related to 2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide showed promising results with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation :
    • In another investigation focusing on thiazole derivatives, compounds were screened for antimicrobial efficacy using disk diffusion methods. Results indicated that certain derivatives displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide?

The compound can be synthesized via cyclocondensation reactions involving substituted triazole and thiazole precursors. A typical method involves refluxing intermediates like 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . Thiazole ring formation may require Lawesson’s reagent for sulfur incorporation, as demonstrated in analogous syntheses of thiazole sulfonamides .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Nuclear magnetic resonance (NMR, ¹H and ¹³C) and infrared (IR) spectroscopy are essential for confirming structural features like sulfonamide groups (IR: νS=O ~1350–1160 cm⁻¹) and aromatic substitution patterns (NMR: δ 7.0–8.5 ppm). Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures purity. For tautomeric forms (e.g., thione vs. thiol), IR can detect absence of νS-H (~2500–2600 cm⁻¹) to confirm dominant tautomers .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound?

Design of Experiments (DoE) can systematically vary parameters like reaction temperature, solvent polarity, and catalyst loading to maximize yield and minimize side products. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction kinetics and scalability, as shown in diazomethane syntheses . Statistical modeling (e.g., response surface methodology) can identify optimal conditions for cyclization steps involving triazole-thiazole fusion .

Q. What strategies are used to resolve contradictions in spectral data for tautomeric forms?

Contradictions in tautomer identification (e.g., thione vs. thiol) require multi-technique validation. IR spectroscopy detects absence of S-H stretches (~2500–2600 cm⁻¹), while ¹H-NMR identifies NH protons (δ 10–12 ppm). Computational methods (e.g., DFT) can predict tautomeric stability, corroborated by X-ray crystallography for unambiguous confirmation .

Q. How does structural modification of the triazolo-thiazole core influence biological activity?

Introducing electron-withdrawing groups (e.g., chloro, fluoro) on the benzene sulfonamide moiety enhances antitumor potency by increasing electrophilicity and target binding. For instance, analogs with 4-methoxyphenyl substituents show improved cellular uptake, while styryl modifications (e.g., KA25/KA26 derivatives) enhance π-π stacking with biological targets . Screening against NCI-60 cancer cell lines can quantify structure-activity relationships (SAR) .

Q. What methodologies validate the compound’s antitumor activity in vitro?

Dose-response assays (e.g., IC₅₀ determination) using MTT or SRB protocols on 60+ cancer cell lines (e.g., leukemia, breast cancer) are standard. Mechanistic studies may include flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting to assess protein targets (e.g., Bcl-2, caspase-3) .

Q. How are intermediates like 5-phenyl-1,3-thiazole-4-sulfonyl chloride stabilized during synthesis?

Oxidative chlorination of benzyl sulfides (using SOCl₂ or PCl₅) under anhydrous conditions prevents hydrolysis. Immediate conversion to sulfonamides via amine nucleophiles (e.g., ethylenediamine) ensures stability. Low-temperature storage (−20°C) in inert atmospheres further mitigates degradation .

Q. What synthetic approaches enable diversification of the sulfonamide moiety?

Nucleophilic substitution with primary/secondary amines (e.g., 4-ethoxyaniline) in DMF at 80–100°C yields diverse sulfonamide derivatives. For sterically hindered amines, coupling reagents like EDCI/HOBt improve efficiency. Post-functionalization via Suzuki-Miyaura cross-coupling can introduce biaryl groups for enhanced lipophilicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.